molecular formula C4H8HgO2 B090672 (Acetato-O)ethylmercury CAS No. 109-62-6

(Acetato-O)ethylmercury

Cat. No.: B090672
CAS No.: 109-62-6
M. Wt: 288.70 g/mol
InChI Key: UVCFFGYNJOPUSF-UHFFFAOYSA-M
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Description

(Acetato-O)ethylmercury is an organomercury compound of significant interest in scientific research, particularly in toxicology and analytical chemistry. As an ethylmercury derivative, it shares structural similarities with other organomercurials like thimerosal (ethylmercurithiosalicylate), a well-established antiseptic and preservative. Thimerosal rapidly decomposes in aqueous solutions to release ethylmercury, which is a key compound for studying the effects of organic mercury on biological systems . Researchers utilize this compound to investigate the comparative toxicology of different mercury species. Studies comparing ethylmercury to methylmercury have shown differences in their toxicokinetic profiles, with ethylmercury being cleared from the body more rapidly but potentially exhibiting a distinct toxicity pattern, including effects on the kidneys and nervous system . The compound is also valuable in method development for mercury speciation analysis. Advanced techniques like gas chromatography coupled with inductively coupled plasma mass spectrometry (GC-ICP-MS) are used to separate and measure different mercury compounds, and research chemicals like this compound are critical for validating these methods and understanding potential artifact formation during analysis . The primary mechanism of action for organomercury compounds is believed to involve binding to sulfhydryl groups in proteins and enzymes, disrupting their normal function and potentially leading to oxidative stress and cell damage . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic purposes. Strict safety protocols must be followed due to the high toxicity of mercury compounds.

Properties

CAS No.

109-62-6

Molecular Formula

C4H8HgO2

Molecular Weight

288.70 g/mol

IUPAC Name

acetyloxy(ethyl)mercury

InChI

InChI=1S/C2H4O2.C2H5.Hg/c1-2(3)4;1-2;/h1H3,(H,3,4);1H2,2H3;/q;;+1/p-1

InChI Key

UVCFFGYNJOPUSF-UHFFFAOYSA-M

SMILES

CC[Hg+].CC(=O)[O-]

Canonical SMILES

CC[Hg]OC(=O)C

Other CAS No.

109-62-6

Origin of Product

United States

Preparation Methods

Mercury-Alkyl Exchange Reactions

The earliest methods for synthesizing this compound involved mercury-alkyl exchange reactions. In this approach, ethylmercury chloride (C₂H₅HgCl) reacts with sodium acetate (NaOAc) in aqueous or alcoholic media:

C2H5HgCl+NaOAcC2H5HgOAc+NaCl\text{C}2\text{H}5\text{HgCl} + \text{NaOAc} \rightarrow \text{C}2\text{H}5\text{HgOAc} + \text{NaCl}

This reaction proceeds via nucleophilic substitution, where the acetate ion displaces chloride. Yields typically range from 70% to 85% under reflux conditions (60–80°C) for 2–4 hours. Critical parameters include:

  • Solvent polarity : Aqueous ethanol (50% v/v) enhances ionic dissociation, accelerating the reaction.

  • Stoichiometry : A 10% molar excess of sodium acetate ensures complete conversion of ethylmercury chloride.

Direct Mercuration of Ethylene

An alternative route involves the direct mercuration of ethylene gas with mercuric acetate in acetic acid:

Hg(OAc)2+C2H4C2H5HgOAc+HOAc\text{Hg(OAc)}2 + \text{C}2\text{H}4 \rightarrow \text{C}2\text{H}_5\text{HgOAc} + \text{HOAc}

This method, though less common, avoids the use of preformed ethylmercury intermediates. Reaction conditions require pressurized ethylene (1–2 atm) at 50–60°C, with yields up to 65%.

Modern Advancements in Synthesis

Polyamine-Mediated Disproportionation

A breakthrough method disclosed in US Patent 3,636,020 leverages polyamines to disproportionate ethylmercuric salts into this compound. The reaction mechanism involves:

  • Complexation : Polyamines (e.g., polyethyleneimine, PEI-600) coordinate with ethylmercuric acetate.

  • Disproportionation : The complex undergoes self-redox, yielding diethylmercury and a mercury-polyamine complex:

2C2H5HgOAcpolyamine(C2H5)2Hg+Hg(OAc)2polyamine2 \, \text{C}2\text{H}5\text{HgOAc} \xrightarrow{\text{polyamine}} (\text{C}2\text{H}5)2\text{Hg} + \text{Hg(OAc)}2\cdot\text{polyamine}

Key Advantages :

  • Yield : 90–95% under mild conditions (20–50°C).

  • Solvent : Water serves as the reaction medium, eliminating organic solvents.

Table 1: Optimization of Polyamine-Mediated Synthesis

Polyamine TypeMolecular WeightTemperature (°C)Yield (%)
Polyethyleneimine6005094
Ethylenediamine605028
Diethylenetriamine1035055

Data adapted from US Patent 3,636,020.

Catalytic Mercury Transmetalation

Recent studies explore transmetalation using organoboranes or organozinc reagents. For example, ethylzinc bromide reacts with mercuric acetate:

C2H5ZnBr+Hg(OAc)2C2H5HgOAc+ZnBr(OAc)\text{C}2\text{H}5\text{ZnBr} + \text{Hg(OAc)}2 \rightarrow \text{C}2\text{H}_5\text{HgOAc} + \text{ZnBr(OAc)}

This method achieves 80% yield in tetrahydrofuran (THF) at −20°C but requires stringent anhydrous conditions.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern facilities employ continuous flow reactors to enhance scalability and safety:

  • Residence time : 30–60 minutes.

  • Throughput : 50–100 kg/hr of this compound.

  • Polyamine recycling : The mercury-polyamine complex is regenerated via electrochemical reduction, reducing mercury waste.

Analytical Characterization of Synthetic Products

Purity Assessment

  • Melting point : Pure this compound melts at 122–125°C.

  • Spectroscopy : Infrared (IR) bands at 1,650 cm⁻¹ (C=O stretch) and 520 cm⁻¹ (Hg–C stretch) confirm structural integrity.

Quantification of Mercury Content

Gravimetric analysis via sulfide precipitation remains the gold standard:

C2H5HgOAc+Na2SHgS+C2H5OAc+2Na+\text{C}2\text{H}5\text{HgOAc} + \text{Na}2\text{S} \rightarrow \text{HgS} \downarrow + \text{C}2\text{H}_5\text{OAc} + 2 \, \text{Na}^+

Mercury sulfide is filtered, dried, and weighed to determine product purity (≥98% acceptable for industrial use) .

Chemical Reactions Analysis

Types of Reactions: (Acetato-O)ethylmercury undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include ethylmercury hydroxide, ethylmercury chloride, and various substituted ethylmercury compounds .

Mechanism of Action

The mechanism of action of (Acetato-O)ethylmercury involves its interaction with sulfhydryl groups in proteins and enzymes. It inhibits the activity of enzymes by binding to their active sites, leading to the disruption of cellular processes. This compound also induces oxidative stress by generating reactive oxygen species, which can damage cellular components .

Comparison with Similar Compounds

Comparison with Similar Organomercury Compounds

Structural and Chemical Comparisons

The table below compares (Acetato-O)ethylmercury with phenylmercuric acetate, methylmercuric chloride, and ethylmercury bromide:

Parameter This compound Phenylmercuric Acetate (PMA) Methylmercuric Chloride Ethylmercury Bromide
CAS Number 109-62-6 62-38-4 115-09-3 107-26-6
Molecular Formula C₄H₈HgO₂ C₈H₈HgO₂ CH₃HgCl C₂H₅HgBr
Molecular Weight (g/mol) 288.71 336.74 251.08 297.55
Toxicity (LD₅₀/LDLo) 29 mg/kg (chicken) Not reported (Acutely Hazardous ) 58 mg/kg (rat) Not reported
Regulatory Classification Prohibited Acutely Hazardous Banned Banned
Key Observations:
  • Alkyl vs. Aryl Groups: this compound contains a short ethyl chain, whereas PMA has a phenyl group.
  • Toxicity Trends: Methylmercuric chloride (LD₅₀ 58 mg/kg in rats) is less acutely toxic than this compound (LDLo 29 mg/kg in chickens), but methylmercury is more persistent in ecosystems .
  • Regulatory Status: All compounds are banned or restricted, reflecting their high toxicity and environmental risks .

Functional and Industrial Use Comparisons

  • This compound: Historically used in fungicides and preservatives but phased out due to toxicity .
  • Phenylmercuric Acetate (PMA): Utilized in latex paints and cosmetics as a preservative until banned in the 1990s .
  • Methylmercuric Chloride: A reference compound in toxicology studies due to its extreme neurotoxicity and persistence in food chains .

Environmental and Health Impact

  • Ethylmercury vs. Methylmercury: Ethylmercury compounds (e.g., this compound) are less persistent in biological tissues than methylmercury but still cause neurodevelopmental deficits, particularly in children .
  • Phenylmercuric Acetate: Associated with renal and immune system damage in occupational exposure cases .

Q & A

Q. How to formulate hypotheses on (Acetato-O)ethylmercury’s reactivity under varying redox conditions?

  • Methodological Answer : Derive hypotheses from Marcus Theory (electron transfer kinetics). Test via cyclic voltammetry and compare redox potentials with thermodynamic predictions .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for interpreting dose-response data in this compound toxicity studies?

  • Methodological Answer : Use probit analysis for LC₅₀ calculations and ANOVA for inter-group variability. Apply Hill slope models for sigmoidal dose-response curves .

Q. How to address reproducibility challenges in synthesizing this compound?

  • Methodological Answer : Document reaction parameters (temperature, solvent purity) in detail. Share raw data via repositories like Zenodo and use FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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